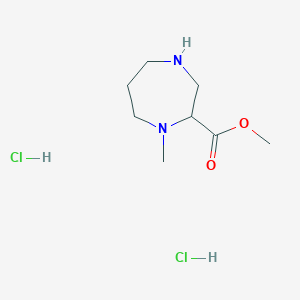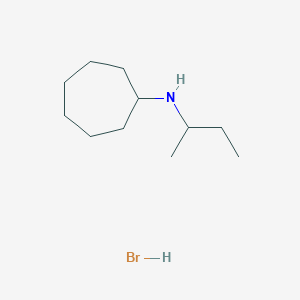
N-(sec-Butyl)cycloheptanamine hydrobromide
Overview
Description
N-(sec-Butyl)cycloheptanamine hydrobromide is a chemical compound with the molecular formula C11H23N·HBr. It is a salt formed from the reaction of N-(sec-butyl)cycloheptanamine with hydrobromic acid. This compound is known for its applications in various fields of scientific research, including organic synthesis and neurobiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(sec-Butyl)cycloheptanamine hydrobromide typically involves the reaction of cycloheptanone with sec-butylamine under reductive amination conditions. The resulting amine is then treated with hydrobromic acid to form the hydrobromide salt. The reaction conditions often include:
Reductive Amination: Using a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst like palladium on carbon.
Acid Treatment: The amine is dissolved in an appropriate solvent, such as ethanol, and hydrobromic acid is added to precipitate the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization and filtration to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(sec-Butyl)cycloheptanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydrobromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as sodium hydroxide or potassium cyanide.
Major Products Formed
Oxidation Products: Imines or oxides.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Corresponding amine derivatives with different anions.
Scientific Research Applications
N-(sec-Butyl)cycloheptanamine hydrobromide is widely utilized in scientific research due to its versatile properties. Some of its applications include:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Neurobiology Studies: Investigating the effects of amine compounds on neural pathways.
Drug Discovery: As a potential lead compound for the development of new pharmaceuticals.
Industrial Chemistry: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-(sec-Butyl)cycloheptanamine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved include:
Neurotransmitter Modulation: Affecting the release and uptake of neurotransmitters.
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Comparison with Similar Compounds
N-(sec-Butyl)cycloheptanamine hydrobromide can be compared with other similar compounds, such as:
N-(sec-Butyl)cyclohexanamine hydrobromide: Differing by the ring size, which affects its chemical properties and reactivity.
N-(sec-Butyl)cyclooctanamine hydrobromide: Having a larger ring size, which may influence its biological activity.
Uniqueness
The uniqueness of this compound lies in its specific ring size and the presence of the sec-butyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-butan-2-ylcycloheptanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N.BrH/c1-3-10(2)12-11-8-6-4-5-7-9-11;/h10-12H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLWDUCHHPYIBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1CCCCCC1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609404-22-9 | |
| Record name | Cycloheptanamine, N-(1-methylpropyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609404-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


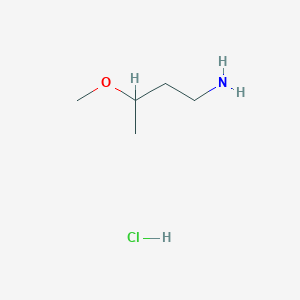
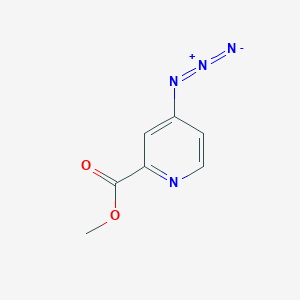
![N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1432157.png)
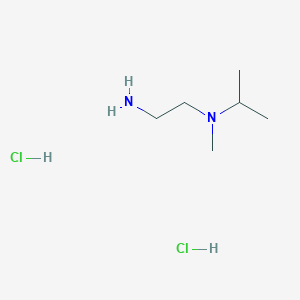
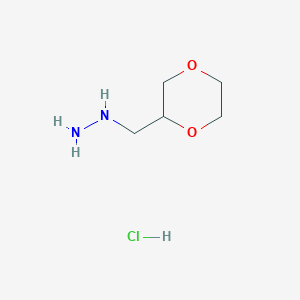
![1,3-Dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B1432163.png)
![3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride](/img/structure/B1432165.png)
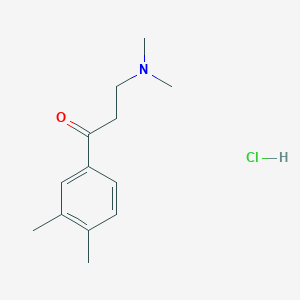

![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1432168.png)

![2-Methyl-2,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B1432171.png)
![[1,2,4]Triazolo[4,3-a]pyridine-8-carboxylic acid dihydrate](/img/structure/B1432172.png)
